4-FLUOROBENZALDEHYDE 1-(3-BENZYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)HYDRAZONE
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Overview
Description
4-Fluorobenzaldehyde (3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazone is a complex organic compound that features a fluorobenzaldehyde moiety linked to a benzothieno-pyrimidinyl hydrazone structure
Preparation Methods
The synthesis of 4-Fluorobenzaldehyde (3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazone typically involves multiple steps. The initial step often includes the preparation of 4-fluorobenzaldehyde, which can be synthesized through the fluorination of benzaldehyde.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom in the benzaldehyde moiety can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
4-Fluorobenzaldehyde (3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazone has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can be exploited in catalysis and other applications. Additionally, the benzothieno-pyrimidinyl core can interact with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
- 4-Fluorobenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
- 2-Fluorobenzaldehyde (5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone Compared to these compounds, 4-Fluorobenzaldehyde (3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazone is unique due to its specific structural features, which may confer distinct chemical and biological properties.
Properties
CAS No. |
351341-68-9 |
---|---|
Molecular Formula |
C24H21FN4OS |
Molecular Weight |
432.5g/mol |
IUPAC Name |
3-benzyl-2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H21FN4OS/c25-18-12-10-16(11-13-18)14-26-28-24-27-22-21(19-8-4-5-9-20(19)31-22)23(30)29(24)15-17-6-2-1-3-7-17/h1-3,6-7,10-14H,4-5,8-9,15H2,(H,27,28)/b26-14+ |
InChI Key |
LXMAXLDESAXMRM-VULFUBBASA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)N/N=C/C5=CC=C(C=C5)F |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)NN=CC5=CC=C(C=C5)F |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)NN=CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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